Eburicol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Eburicol and Fungal Growth

Eburicol plays a role in fungal growth and development. Studies have investigated its function in the ergosterol biosynthesis pathway and its potential as a target for antifungal drugs. Researchers have found that:

- Eburicol accumulates in fungal cells exposed to certain antifungal medications, suggesting it may serve as a marker for antifungal activity.

- Modifying the eburicol pathway in fungi can impact their growth and susceptibility to antifungal drugs [].

These findings contribute to our understanding of fungal biology and the development of new antifungal therapies.

Eburicol as a Research Tool

Eburicol's properties and function within the ergosterol pathway make it a valuable tool for scientific research. It is used in:

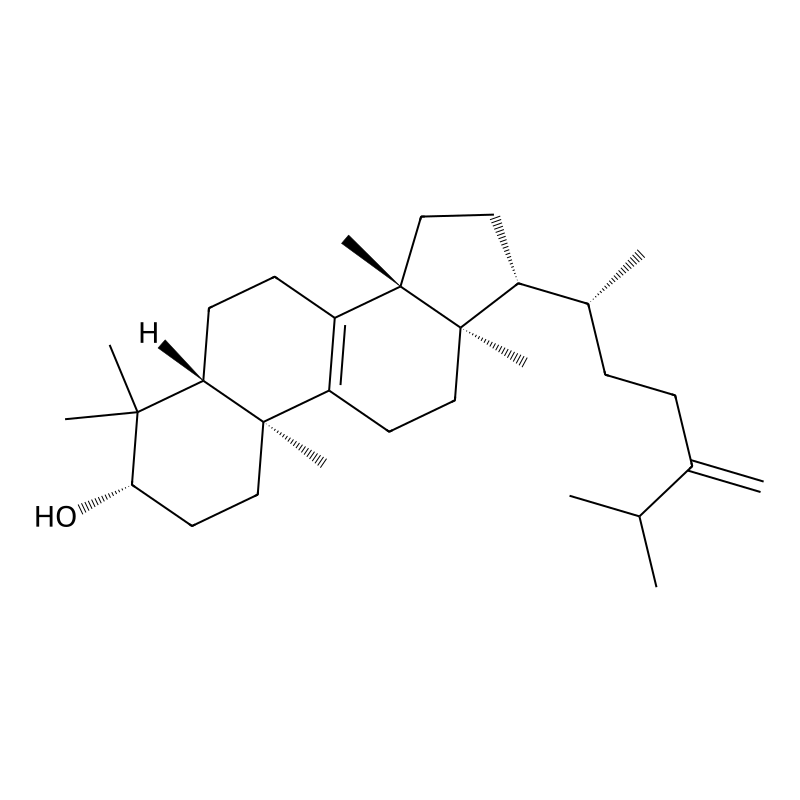

Eburicol, also known as 24-Methylene-24,25-dihydrolanosterol, is a tetracyclic triterpenoid and a significant sterol found primarily in fungi. Its molecular formula is C31H52O, and it serves as an intermediate in the biosynthesis of ergosterol, which is crucial for fungal cell membranes. Eburicol is characterized by a methylene substituent at position 24 and plays a pivotal role in the metabolic pathways of various fungi, particularly in the conversion of lanosterol to ergosterol through enzymatic processes involving cytochrome P450 enzymes .

Eburicol exhibits significant biological activity, particularly in its role as a precursor in ergosterol biosynthesis. Its accumulation can lead to antifungal effects, especially when azole antifungals inhibit CYP51. The buildup of eburicol can trigger cell wall alterations and ultimately result in cell death in susceptible fungal species . Furthermore, eburicol's structure allows it to interact with various biological systems, influencing membrane fluidity and function.

Eburicol is synthesized through the following general pathway:

- Mevalonate Pathway: The synthesis begins with acetyl-CoA, which undergoes several transformations to produce mevalonate.

- Isoprenoid Units Formation: Mevalonate is converted into isoprenoid units, specifically isopentenyl diphosphate.

- Squalene Formation: Two molecules of farnesyl diphosphate combine to form squalene.

- Cyclization: Squalene undergoes cyclization to form lanosterol.

- Conversion to Eburicol: Lanosterol is then converted into eburicol through the action of sterol C24-methyltransferase and subsequent demethylation steps facilitated by cytochrome P450 enzymes .

Eburicol has several applications, primarily in:

- Fungal Research: Understanding its role in ergosterol biosynthesis aids in developing antifungal strategies.

- Pharmaceuticals: Its accumulation mechanisms are studied for potential therapeutic interventions against fungal infections.

- Biotechnology: Eburicol's metabolic pathways are explored for bioengineering applications aimed at producing sterols with pharmaceutical significance.

Studies have shown that eburicol interacts with various antifungal agents, particularly azoles. Inhibition of CYP51 leads to increased levels of eburicol, which can enhance the antifungal activity of these agents against certain fungal pathogens. Research indicates that eburicol's accumulation may be linked to altered susceptibility profiles in fungal strains exposed to azole treatments . Additionally, eburicol's interaction with other sterols may influence its biological effects and toxicity.

Eburicol shares structural similarities with several other sterols and triterpenoids. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lanosterol | Precursor to eburicol; tetracyclic structure | Directly involved in sterol biosynthesis |

| Ergosterol | Final product of eburicol metabolism | Essential for fungal membrane integrity |

| 14-Methylfecosterol | Similar tetracyclic structure but different methylation | Intermediate in sterol biosynthesis |

| 24-Ethylcholesterol | Steroid with an ethyl group at position 24 | Found predominantly in plants |

Eburicol's uniqueness lies in its specific role as an intermediate that can accumulate under certain conditions and exert toxic effects on fungi, distinguishing it from other related compounds that do not share this property .

Eburicol is a tetracyclic triterpenoid characterized as 24,25-dihydrolanosterol carrying an additional methylene substituent at position 24. It has a molecular weight of 440.7 g/mol and possesses a complex sterol structure with multiple methyl groups. Structurally, eburicol belongs to the class of 3β-sterols, tetracyclic triterpenoids, and 14α-methyl steroids.

Chemical Properties and Identification

Eburicol has been assigned multiple identifiers in chemical databases:

- CAS: 6890-88-6

- ChEBI ID: CHEBI:70315

- ChEMBL ID: CHEMBL1644796

The compound has been isolated from various fungal sources, including Taiwanofungus camphoratus, Alternaria gaisen, and Alternaria kikuchiana. Its primary role is as an intermediate in the ergosterol biosynthesis pathway, particularly in filamentous fungi.

Azole antifungals target cytochrome P450 sterol 14α-demethylase (CYP51/Erg11), a key enzyme in fungal ergosterol biosynthesis. In Aspergillus fumigatus, CYP51 inhibition blocks the demethylation of eburicol, leading to its intracellular accumulation [3] [4]. Unlike the fungistatic effects seen in Candida albicans, this accumulation correlates directly with fungicidal activity against molds [5].

The ergosterol biosynthesis pathway diverges between yeasts and molds at the lanosterol processing stage. While yeasts convert lanosterol directly via CYP51, A. fumigatus first methylates lanosterol via sterol C24-methyltransferase (Erg6A) to produce eburicol [3]. Genetic repression experiments demonstrate that partial Erg6A inhibition reduces eburicol synthesis and concomitantly increases azole resistance by 4-fold, confirming eburicol's central role in antifungal efficacy [3]. Quantitative sterol profiling reveals that azole-treated A. fumigatus hyphae accumulate eburicol to 58% of total sterols compared to <2% in untreated controls [4].

This accumulation dynamic differs fundamentally from yeast models where azoles primarily induce toxic diol production through ERG3-mediated sterol C5-desaturation [5]. The evolutionary divergence in sterol modification sequences explains the species-specific responses to CYP51 inhibition.

Cell Wall Carbohydrate Patch Formation as a Fungicidal Trigger

Eburicol accumulation induces structural remodeling of the A. fumigatus cell wall through carbohydrate patch formation. Microscopy studies show distinct β-glucan and chitin-rich domains developing within 8 hours of azole exposure, preceding cell lysis [3] [4]. These patches disrupt wall integrity through two mechanisms:

- Sterol-Carbohydrate Crosstalk: Eburicol accumulation alters membrane microdomain organization, triggering compensatory cell wall synthesis. Mutants lacking β-1,3-glucan synthase (Fks1) show 92% reduction in patch formation and corresponding loss of azole efficacy [3].

- Signaling Pathway Activation: The cell wall integrity (CWI) pathway becomes hyperactivated, with MpkA kinase phosphorylation levels increasing 3.7-fold in azole-treated wild-type strains compared to eburicol-deficient mutants [4].

The table below contrasts cell wall responses between A. fumigatus and C. albicans:

| Feature | A. fumigatus (Eburicol-Driven) | C. albicans (Toxic Diol-Driven) |

|---|---|---|

| Primary Trigger | Eburicol accumulation | 14α-methyl-3,6-diol accumulation |

| Wall Structure Change | Focal carbohydrate patches | Generalized wall thickening |

| MAP Kinase Activation | MpkA (CWI pathway) | Cek1 (PBS2 pathway) |

| Fungicidal Correlation | r = 0.89 (p<0.001) | r = 0.32 (p=0.07) |

Genetic ablation experiments confirm eburicol's indispensability: erg6A-deficient strains show 98% reduction in carbohydrate patches despite azole treatment, while erg3Δ mutants maintain full patch formation capacity [3] [5]. This contrasts with C. albicans, where erg3Δ abolishes azole-induced wall changes [5].

Mitochondrial Complex III Interactions in Sterol Conversion

Mitochondrial electron transport chain components modulate eburicol metabolism through unknown mechanisms. Mutants lacking complex III (ubiquinol-cytochrome c reductase) exhibit two key phenotypes:

- Enhanced Eburicol Conversion: Complex III-deficient strains convert 73% of accumulated eburicol to 14α-methyl-3,6-diol versus 12% in wild-type [3].

- Paradoxical Azole Response: Despite increased toxic diol production, these mutants show 68% reduced azole susceptibility compared to wild-type [5].

This suggests mitochondrial dysfunction uncouples sterol conversion from cell death pathways. Proteomic analysis reveals complex III mutants upregulate peroxisomal β-oxidation enzymes 4.2-fold, potentially diverting sterol intermediates into alternative metabolic pathways [4].

The interplay between mitochondrial function and sterol metabolism creates a regulatory checkpoint:

$$ \text{Complex III Activity} \propto \frac{\text{Eburicol Retention}}{\text{Toxic Diol Production}} $$

Pharmacological inhibition of complex III with antimycin A mimics genetic ablation, increasing diol production 5.1-fold while reducing azole-mediated hyphal killing by 44% [3]. This demonstrates mitochondrial electron transport actively suppresses toxic diol formation in wild-type A. fumigatus, preserving eburicol's fungicidal potency.

The sterol C-5 desaturase enzyme encoded by ERG3 exhibits remarkable functional diversity across ascomycete lineages, with species-specific properties that significantly influence eburicol-mediated fungal susceptibility to azole antifungals. Phylogenetic analysis reveals that ERG3 orthologs are highly conserved among eukaryotes, yet their functional roles in azole resistance mechanisms vary substantially between taxonomic groups [1] [2].

In Aspergillus fumigatus, multiple ERG3 copies (Erg3A, Erg3B, and potentially Erg3C) demonstrate differential functionality, with Erg3B serving as the primary functional C-5 sterol desaturase while Erg3A shows no apparent role in ergosterol biosynthesis [3]. This contrasts sharply with yeasts such as Candida albicans and Saccharomyces cerevisiae, which possess single ERG3 copies that are critical for the production of toxic 14α-methylergosta-8,24(28)-dien-3β,6α-diol upon azole exposure [4] [5]. The fundamental difference lies in the substrate specificity and toxic diol production capacity across species.

Aspergillus fumigatus ERG3 orthologs demonstrate unique characteristics compared to their yeast counterparts. While ERG3-lacking yeasts typically develop azole resistance due to inability to produce toxic sterol intermediates, Aspergillus fumigatus lacking ERG3 becomes more susceptible to azoles [6] [7]. This species-specific difference stems from alternative mechanisms of azole toxicity, where eburicol accumulation itself, rather than its conversion to toxic diols, drives fungicidal effects through cell wall carbohydrate patch formation [6] [8].

The evolutionary divergence of ERG3 functionality across ascomycete lineages reflects adaptation to different ecological niches and sterol biosynthetic pathway configurations. Sordariomycetes such as Neurospora crassa and Fusarium graminearum exhibit intermediate phenotypes, where ERG3 regulation is integrated into sophisticated transcriptional networks involving multiple transcription factors [9] [10]. In Neurospora crassa, ERG3 expression is coordinately regulated with other ergosterol biosynthesis genes through targeted transcriptional responses that depend on the specific step of pathway inhibition [9].

Comparative analysis of ERG3 ortholog sequences reveals conserved histidine-rich motifs across all fungal species, which are thought to contain the active site and serve as putative iron-binding domains [3]. However, the enzymatic efficiency and substrate preferences vary significantly. For instance, Rhizopus delemar Erg3A protein demonstrates notably low levels of sterol diol production and fails to confer appreciable azole sensitivity when expressed in Candida albicans erg3Δ mutants [11].

The functional diversity of ERG3 orthologs extends to their role in virulence and stress responses. In Candida albicans, ERG3 is required for virulence in enterically infected invasive candidiasis mouse models, while clinical isolates with ERG3 mutations may retain normal hyphal production and virulence capabilities [12] [5]. This suggests that the relationship between ERG3 functionality and pathogenesis varies among species and infection contexts.

Recent genomic surveys have identified additional ERG3-like sequences in various ascomycete genomes, indicating potential gene duplications and functional diversification events during evolution [13]. The presence of multiple ERG3 copies in some species, such as Aspergillus fumigatus and Rhizopus delemar, suggests evolutionary pressure to maintain functional redundancy or to acquire specialized functions for different sterol substrates [3] [14].

Erg6A Expression Modulation and Azole Resistance Phenotypes

The sterol C-24 methyltransferase Erg6A represents a critical control point in eburicol-mediated fungal susceptibility, with its expression modulation directly influencing azole resistance phenotypes across diverse fungal pathogens. In Aspergillus fumigatus, Erg6A catalyzes the essential conversion of lanosterol to eburicol, making it a rate-limiting step that determines substrate availability for subsequent sterol biosynthetic reactions [6] [7] [15].

Expression modulation of Erg6A occurs through multiple regulatory mechanisms that respond to environmental cues and metabolic demands. In Aspergillus fumigatus, Erg6A expression is primarily controlled by the SREBP ortholog SrbA, which responds to sterol depletion and hypoxic conditions [16]. Under hypoxic stress, SrbA-mediated upregulation of Erg6A ensures continued eburicol production despite reduced oxygen availability for sterol biosynthesis. This regulatory coupling links Erg6A expression to both metabolic state and environmental stress responses [16].

Partial repression of Erg6A expression has been demonstrated to increase azole resistance in Aspergillus fumigatus [6] [7]. When Erg6A activity is reduced through conditional expression systems, the conversion of lanosterol to eburicol becomes rate-limiting, resulting in decreased eburicol accumulation upon azole treatment. Since eburicol accumulation drives the fungicidal effects of azoles against Aspergillus fumigatus through cell wall carbohydrate patch formation, reduced Erg6A expression effectively attenuates azole toxicity [6] [8].

The relationship between Erg6A expression and azole resistance varies significantly among fungal species, reflecting differences in sterol biosynthetic pathway organization and azole mode of action. In Mucor circinelloides, Erg6A serves as the main C-24 sterol methyltransferase, and its loss diverts ergosterol synthesis toward production of cholesta-type sterols [14]. This metabolic rerouting results in resistance to amphotericin B rather than azoles, as cholesta-type sterols maintain membrane permeability while reducing ergosterol-binding polyene efficacy [14].

Transcriptional regulation of Erg6A involves complex networks of transcription factors that integrate multiple signaling pathways. In Neurospora crassa, Erg6A expression is controlled by transcription factors AtrR and NcSR, which respond to specific perturbations in ergosterol biosynthesis [9]. The targeted upregulation of Erg6A occurs specifically when ERG11/CYP51 is inhibited by azoles, representing a sophisticated regulatory mechanism that attempts to compensate for pathway blockade [9].

Post-transcriptional regulation of Erg6A expression occurs through interactions with chromatin remodeling complexes and epigenetic modifications. The SAGA complex has been shown to increase its occupancy on Erg6A promoter regions in response to sterol deficiency, facilitating coordinate induction with other ergosterol biosynthesis genes [17]. This epigenetic regulation allows for rapid transcriptional responses to azole exposure and other sterol biosynthetic perturbations [17].

Erg6A expression modulation also occurs in response to antifungal drug pressure through adaptive mechanisms. Clinical isolates of Candida species with altered Erg6A expression patterns have been identified, suggesting that modulation of C-24 methyltransferase activity represents an adaptive response to prolonged azole exposure [18]. However, the clinical significance of these expression changes remains under investigation, as the relationship between Erg6A levels and azole resistance is complex and species-dependent [19].

The therapeutic implications of Erg6A expression modulation are substantial, as this enzyme represents a potential target for combination antifungal strategies. Inhibition of Erg6A expression or activity could potentially sensitize fungi to azole antifungals by reducing eburicol production and eliminating the primary substrate for toxic sterol formation [20]. Conversely, compounds that enhance Erg6A expression might increase azole efficacy in species where eburicol accumulation drives antifungal activity [6].

Epigenetic Regulation of Sterol Methyltransferase Genes

Epigenetic regulation represents a sophisticated layer of control over sterol methyltransferase gene expression, with multiple chromatin modification mechanisms contributing to the dynamic regulation of eburicol biosynthesis and azole susceptibility. Histone methylation, acetylation, deacetylation, and chromatin remodeling complexes work in concert to modulate the expression of key sterol biosynthetic genes in response to environmental cues and metabolic demands [17] [21] [22].

Histone H3 lysine 4 (H3K4) methylation emerges as a critical epigenetic modification for sterol methyltransferase gene regulation. The Set1 methyltransferase complex is responsible for H3K4 methylation at ergosterol biosynthesis gene loci, including sterol methyltransferase genes [21] [23]. In Saccharomyces cerevisiae, Set1 localizes to and methylates H3K4 of genes involved in ergosterol biosynthesis, with trimethylation peaks occurring at the 5′ open reading frame regions of HMG1 and ERG11 [21]. Loss of Set1-mediated H3K4 methylation results in decreased expression of sterol biosynthetic genes and hypersensitivity to antifungal compounds [21].

The Set1 complex demonstrates species-specific roles in azole resistance mechanisms. In Candida glabrata, Set1-mediated H3K4 methylation is necessary for azole-induced expression of all twelve genes in the late ergosterol biosynthesis pathway, including ERG11 and ERG3 [23]. This epigenetic requirement for azole-induced gene expression suggests that chromatin modifications are integral to adaptive responses against antifungal stress [23]. The dependency on H3K4 methylation for azole-induced expression indicates that epigenetic mechanisms are not merely regulatory but essential for antifungal resistance development [23].

Histone deacetylation represents another crucial epigenetic mechanism controlling sterol methyltransferase gene expression. HDAC3 (histone deacetylase 3) regulates ergosterol biosynthesis through deacetylation of histone H3 lysine 56 (H3K56) [22]. In the entomopathogenic fungus Metarhizium robertsii, HDAC3 controls the expression of ergosterol synthesis genes during hemocoel colonization, with HDAC3 deletion resulting in downregulation of three genes involved in ergosterol biosynthesis [22]. This regulation is crucial for oxidative stress tolerance during host infection, linking epigenetic control of sterol biosynthesis to pathogenic success [22].

The SAGA (Spt-Ada-Gcn5-Acetyltransferase) complex serves as a master coordinator of epigenetic regulation for sterol biosynthetic genes. In response to sterol deficiency, the SAGA complex increases its occupancy on promoters of ergosterol synthesis and anaerobic genes, facilitating coordinate gene activation [17]. The complex associates with multiple transcription factors including Upc2p, Hap1, Skn7, and Pdr1, as well as components of the SWI/SNF chromatin remodeling complex [17]. This multi-protein assembly allows for precise transcriptional control of sterol biosynthetic pathways in response to changing metabolic conditions [17].

Chromatin remodeling complexes, particularly SWI/SNF, play essential roles in establishing chromatin accessibility at sterol methyltransferase gene loci. The interaction between SAGA and SWI/SNF complexes facilitates the opening of chromatin structure, allowing transcription factors and RNA polymerase access to sterol biosynthetic gene promoters [17]. This chromatin remodeling is particularly important during stress responses, where rapid induction of ergosterol biosynthesis is required for cellular adaptation [17].

Histone H2B ubiquitination represents an upstream epigenetic modification that facilitates H3K4 methylation at sterol biosynthetic gene loci. The Bre1-Rad6 ubiquitin ligase complex catalyzes H2B lysine 123 ubiquitination, which is required for subsequent H3K4 methylation by the Set1 complex [21]. Mutations that abolish H2B ubiquitination result in loss of H3K4 methylation and decreased expression of ergosterol biosynthesis genes, demonstrating the interconnected nature of epigenetic regulatory mechanisms [21].

DNA methylation, while less well-characterized in fungi compared to mammals, also contributes to sterol methyltransferase gene regulation. In mammalian systems, DNA methylation of sterol biosynthetic gene promoters can lead to transcriptional silencing [24]. Although fungal DNA methylation systems differ from those in mammals, emerging evidence suggests that DNA modifications may play regulatory roles in some fungal species [25].

The therapeutic implications of epigenetic regulation are substantial, as chromatin-modifying enzymes represent potential targets for antifungal drug development. HDAC inhibitors such as trichostatin A have been shown to modulate sterol biosynthetic gene expression [24] [22]. Similarly, inhibitors of SET1 methyltransferase activity could potentially disrupt azole-induced expression of resistance genes [23]. The development of epigenetic antifungal strategies offers promising avenues for overcoming drug resistance mechanisms that rely on transcriptional upregulation of sterol biosynthetic pathways [26].